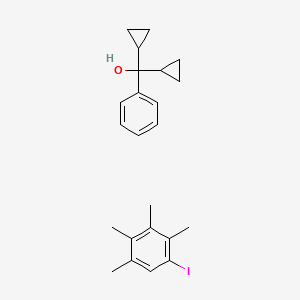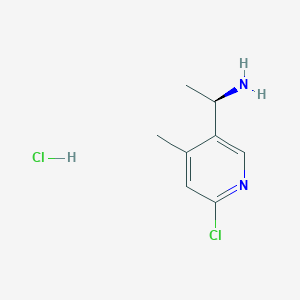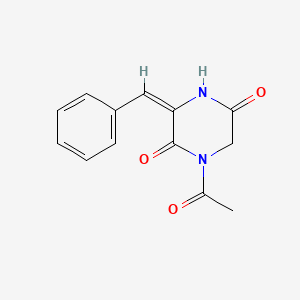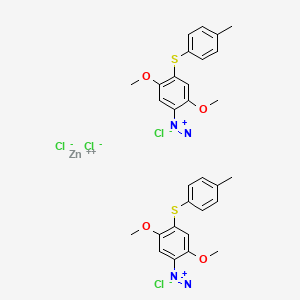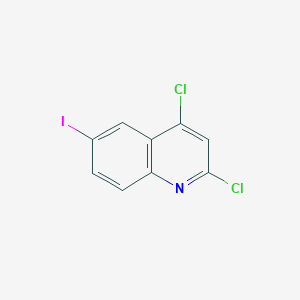
2,4-Dichloro-6-iodoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6-iodoquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their wide range of applications in medicinal chemistry, agrochemicals, and materials science. The presence of chlorine and iodine atoms in the quinoline ring enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-iodoquinoline typically involves the iodination of 2,4-dichloroquinoline. One common method is the Sandmeyer reaction, where 2,4-dichloroquinoline is treated with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then reacted with potassium iodide to introduce the iodine atom at the 6-position . Another method involves the direct iodination of 2,4-dichloroquinoline using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of trifluoroacetic acid as a catalyst in a one-pot, three-component method has been reported to produce high yields of iodoquinoline derivatives .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-iodoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized using reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form quinoline N-oxides.
Reduction Reactions: Reduction of the quinoline ring can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Major Products Formed
The major products formed from these reactions include substituted quinolines, quinoline N-oxides, and reduced quinoline derivatives
Scientific Research Applications
2,4-Dichloro-6-iodoquinoline has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including antimicrobial and anticancer agents.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells due to its electronic properties.
Agrochemicals: It is explored for its potential use in the synthesis of herbicides and pesticides.
Biological Studies: The compound is used in studies related to microbial adhesion and biofilm formation, providing insights into new antimicrobial strategies.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-iodoquinoline involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. For example, in antimicrobial applications, the compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroquinoline: Lacks the iodine atom, resulting in different reactivity and applications.
6-Iodoquinoline:
2,4-Dichloro-6-methylquinoline: Substitution of iodine with a methyl group alters its electronic properties and reactivity.
Uniqueness
2,4-Dichloro-6-iodoquinoline is unique due to the presence of both chlorine and iodine atoms, which enhance its reactivity and versatility in chemical synthesis. This combination of halogens allows for a wide range of chemical transformations and applications in various fields.
Properties
Molecular Formula |
C9H4Cl2IN |
|---|---|
Molecular Weight |
323.94 g/mol |
IUPAC Name |
2,4-dichloro-6-iodoquinoline |
InChI |
InChI=1S/C9H4Cl2IN/c10-7-4-9(11)13-8-2-1-5(12)3-6(7)8/h1-4H |
InChI Key |
WAFPWZFANVRINJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=CC(=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-pyridin-2-yl-6-[6-[3-[6-(6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]phenyl]pyridin-2-yl]pyridine](/img/structure/B12816747.png)
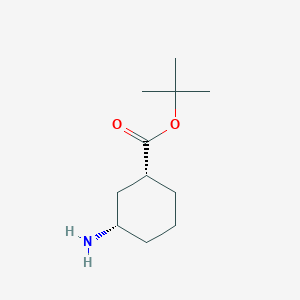
![1-(Imidazo[1,2-a]pyrazin-6-yl)ethan-1-one](/img/structure/B12816765.png)

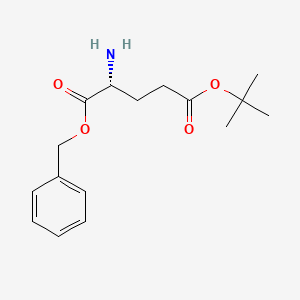


![5-chloro-6-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12816797.png)
